
Bisindolylmaleimide i
Vue d'ensemble
Description
Le Bisindolylmaléimide I est un composé organique qui forme la structure chimique de base d'une variété de composés biologiquement actifs. Cette structure de base comprend un groupe maléimide central avec deux groupes indole attachés . C'est un inhibiteur de la protéine kinase C (PKC) hautement sélectif, perméable aux cellules et réversible, qui est structurellement similaire à la staurosporine .
Méthodes De Préparation
Le Bisindolylmaléimide I peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l'utilisation de N-benzyl-protégé 2,3-dibromomaléimide dans un mélange de THF/toluène pour générer du bisindolylmaléimide, qui est ensuite converti en son anhydride maléique correspondant . Une autre méthode implique l'utilisation de dibromomaléimide directement dans une réaction de Grignard, bien que cette méthode produise un produit inférieur . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais sont optimisées pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le Bisindolylmaléimide I subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du Bisindolylmaléimide I, tandis que les réactions de substitution peuvent entraîner la formation de dérivés bisindolylmaléimide substitués .
Applications De Recherche Scientifique
Le Bisindolylmaléimide I a un large éventail d'applications en recherche scientifique. Il est principalement utilisé comme inhibiteur hautement sélectif des isozymes de la protéine kinase C (PKC), notamment PKCα, βI, βII, γ, δ et ε . Cela en fait un outil précieux pour étudier les voies médiées par la PKC dans divers processus biologiques, tels que la transduction du signal des hormones, des cytokines et des facteurs de croissance . De plus, le Bisindolylmaléimide I est utilisé dans la recherche sur le cancer pour inhiber l'activité de la télomérase et dans la recherche en neurosciences pour étudier le rôle de la PKC dans la signalisation neuronale .
Mécanisme d'action
Le Bisindolylmaléimide I agit comme un inhibiteur compétitif pour le site de liaison de l'ATP de la protéine kinase C (PKC). Il présente une haute sélectivité pour les isozymes PKCα, βI, βII, γ, δ et ε . En inhibant la PKC, le Bisindolylmaléimide I perturbe la phosphorylation des cibles en aval, modulant ainsi divers processus cellulaires. Il inhibe également la glycogène synthase kinase-3 (GSK-3) dans les lysats d'adipocytes primaires et les immunoprécipités GSK-3β .
Mécanisme D'action
Bisindolylmaleimide I acts as a competitive inhibitor for the ATP-binding site of protein kinase C (PKC). It shows high selectivity for PKCα, βI, βII, γ, δ, and ε isozymes . By inhibiting PKC, this compound disrupts the phosphorylation of downstream targets, thereby modulating various cellular processes. It also inhibits glycogen synthase kinase-3 (GSK-3) in primary adipocyte lysates and GSK-3β immunoprecipitates .
Comparaison Avec Des Composés Similaires
Le Bisindolylmaléimide I est structurellement similaire à d'autres dérivés du bisindolylmaléimide, tels que le Bisindolylmaléimide IV. Les deux composés sont des inhibiteurs puissants de la protéine kinase C (PKC), mais ils diffèrent par leur sélectivité et leurs mécanismes de liaison. Le Bisindolylmaléimide I cible la PKC activée et la stabilise dans la conformation activée, tandis que le Bisindolylmaléimide IV cible la PKC quiescente et la stabilise dans la conformation quiescente . D'autres composés similaires comprennent l'enzastaurine, la ruboxistaurine et le tivantinib, qui contiennent également la structure de base du bisindolylmaléimide .
Activité Biologique
Bisindolylmaleimide I (BIM I), also known as GF 109203X, is a potent compound recognized primarily for its role as an inhibitor of protein kinase C (PKC). This article explores the biological activity of BIM I, detailing its mechanisms, effects on various cellular processes, and potential therapeutic applications supported by diverse research findings.
Overview of this compound
BIM I is a synthetic derivative of staurosporine, an alkaloid known for its anti-cancer properties. The compound features a maleimide group linked to two indole moieties, which are crucial for its biological activity. BIM I has demonstrated significant inhibitory effects on several kinases, particularly PKC isoforms, and has been implicated in various cellular signaling pathways.
- Inhibition of Protein Kinase C :
- Impact on Cellular Signaling :
-
Anticancer Activity :
- The compound has been evaluated for its synergistic effects with other anticancer agents like 5-fluorouracil (5-FU). Studies show that combining BIM I with Cl-amidine enhances apoptosis in cancer cells such as PC3 and MCF-7 .
- It reverses multidrug resistance by inhibiting P-glycoprotein (P-gp) mediated drug efflux, thereby increasing the efficacy of chemotherapeutic agents .
Table 1: Summary of Biological Activities of BIM I
Case Studies
- Clinical Relevance :
- Combination Therapies :
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Bisindolylmaleimide I’s biochemical mechanisms?
- Methodological Answer: Begin by narrowing variables (e.g., specific kinase targets, concentration ranges, or cellular pathways). Use literature reviews to identify gaps, such as understudied isoforms of protein kinase C (PKC) or unresolved structure-activity relationships (SAR). Ensure the question allows hypothesis testing (e.g., "How does this compound inhibit PKCβ isoforms compared to PKCα in vitro?"). Refine iteratively based on preliminary data or conflicting findings .
Q. What are key considerations in experimental design for studying this compound’s kinase inhibition?
- Methodological Answer: Include controls for non-specific binding (e.g., inactive analogs or solvent-only groups). Use factorial design to test multiple variables (e.g., pH, temperature, co-factor availability) . Document synthesis protocols thoroughly, including purity validation (HPLC, NMR) and storage conditions to ensure reproducibility . For in vitro assays, specify enzyme sources (recombinant vs. native) and kinetic parameters (Km, Vmax).
Q. How to ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer: Provide step-by-step synthetic routes in the main text for ≤5 novel derivatives; include others in supplementary materials . Validate purity using dual methods (e.g., melting point and chromatographic retention time). For known analogs, cite prior characterization data . Use standardized reaction conditions (e.g., inert atmosphere for air-sensitive steps) and report yields as averages of ≥3 trials.
Advanced Research Questions
Q. How to address contradictions between in vitro and in vivo efficacy data of this compound?
- Methodological Answer: Systematically compare experimental conditions:
- Bioavailability: Assess solubility, membrane permeability, and metabolic stability (e.g., liver microsome assays) .
- Model Systems: Evaluate species-specific PKC isoform expression or tissue distribution differences .
- Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) to mitigate variability .
Publish negative results and confounding factors (e.g., off-target effects) in supplementary materials .
Q. Methodological strategies for integrating SAR data with computational modeling of this compound?
- Methodological Answer: Combine primary biochemical data (IC50 values) with molecular docking simulations (e.g., AutoDock Vina). Validate models using:
- Mutagenesis Studies: Test PKC mutants at predicted binding sites.
- Free Energy Calculations: Compare ΔG values from thermodynamic integration .
Cross-reference with secondary data (e.g., crystallographic databases) to resolve discrepancies .
Q. Best practices for contextualizing this compound findings within existing PKC inhibitor literature?
- Methodological Answer: Conduct a critical literature review to highlight:
- Mechanistic Divergence: Compare inhibition kinetics (e.g., competitive vs. allosteric) with staurosporine analogs .
- Therapeutic Relevance: Discuss selectivity profiles in disease models (e.g., cancer vs. inflammatory pathways) .
Use tables to synthesize key findings (see Table 1) and propose follow-up studies (e.g., isoform-specific knockout models) .
Q. Table 1: Comparative Analysis of this compound Studies
Propriétés
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUOJYZJKLOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157932 | |
Record name | Bisindolylmaleimide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133052-90-1 | |
Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisindolylmaleimide I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisindolylmaleimide I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bisindolylmaleimide I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GO-6850 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.